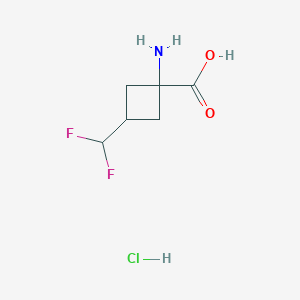

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclobutane amino acids has been explored in various studies. For instance, a photochemical route to synthesize 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry has been described, involving [2 + 2]-photocycloaddition reactions followed by regioselective ring opening and other steps . Additionally, a novel synthesis route for 1-aminocyclobutanecarboxylic acid has been developed, which involves the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid . These methods could potentially be adapted or provide a foundation for the synthesis of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of cyclobutane amino acids has been studied using various techniques. For example, the structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid was determined by spectroscopic and X-ray crystallographic methods . The NMR structural study and DFT theoretical calculations have been used to investigate the structure-promoting effects of the cyclobutane ring in monomers and dimers, revealing strong intramolecular hydrogen bonds and high rigidity . These findings could be relevant to understanding the molecular structure of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of cyclobutane amino acids can be complex. The synthesis of derivatives and incorporation into beta-peptides has been achieved through stereoselective synthesis, and the cyclobutane ring has been shown to act as a structure-promoting unit . Another study synthesized a boronated cyclobutanone as a potential BNCT (Boron Neutron Capture Therapy) agent, demonstrating the versatility of cyclobutane amino acids in chemical reactions . These studies suggest that 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride could also participate in a variety of chemical reactions, potentially leading to novel applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride are not directly reported in the provided papers, the properties of similar cyclobutane amino acids have been characterized. For example, the ability of cyclobutane rings to confer rigidity to molecules and the presence of strong intramolecular hydrogen bonds have been observed . These properties are likely to influence the solubility, stability, and reactivity of related compounds, including 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride.

Scientific Research Applications

Tumor Imaging

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has shown potential in tumor imaging, particularly through the synthesis of [F-18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), a PET tracer for tumor delineation. This compound, synthesized with high specific activity, exhibits tumor-avid properties suitable for positron emission tomography (Shoup & Goodman, 1999).

Synthesis of Analogues

Research has been conducted on synthesizing trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid. These analogues are derived from 1,3-dibromoacetone dimethyl ketal, with a key synthesis step involving the transformation of the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).

Synthesis of Cyclobutane Group Compounds

The cyclobutane group, which is a part of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, is notable for its resistance to certain reagents and has been a focus of study in terms of synthesis and properties (Uff, 1964).

Solid-State NMR Label for Membrane-Bound Peptides

A monofluoro-substituted aromatic amino acid, derived from 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid, was designed for solid-state 19F NMR distance measurements in membrane-bound peptides. This showcases the chemical versatility of cyclobutane-derived compounds (Tkachenko et al., 2014).

Synthesis for SPECT Brain Tumor Imaging Agents

Research also includes the synthesis of iodovinyl amino acids derived from cyclobutane carboxylic acid for potential use as SPECT brain tumor imaging agents. These agents demonstrate promising radiotracer properties for brain tumor imaging (Yu et al., 2008).

Boron Neutron Capture Therapy (BNCT) Agent Synthesis

An unnatural amino acid, including a cyclobutane structure, was synthesized as a potential agent for BNCT, highlighting the compound's potential in advanced cancer treatment modalities (Srivastava et al., 1997).

Safety and Hazards

properties

IUPAC Name |

1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-4(8)3-1-6(9,2-3)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJICQYLMXWDVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)

![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)